molecular formula C4H4F2 B14756664 1,4-Difluorobut-2-yne CAS No. 407-82-9

1,4-Difluorobut-2-yne

Cat. No.: B14756664
CAS No.: 407-82-9
M. Wt: 90.07 g/mol
InChI Key: FVVVNCKGSNVGKQ-UHFFFAOYSA-N
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Description

1,4-Difluorobut-2-yne is an organic compound with the molecular formula C₄H₄F₂ It is a fluorinated derivative of butyne, characterized by the presence of two fluorine atoms attached to the first and fourth carbon atoms of the butyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluorobut-2-yne can be synthesized through several methods. One common approach involves the fluorination of 1,4-dichlorobut-2-yne using a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process must ensure high purity and yield of the final product, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluorobut-2-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to fluorinated alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium amide or organolithium reagents are employed under anhydrous conditions.

Major Products

    Oxidation: Fluorinated carboxylic acids or ketones.

    Reduction: Fluorinated alkanes or alkenes.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

1,4-Difluorobut-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,4-difluorobut-2-yne involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, it may act as an inhibitor or substrate for enzymes, affecting their activity and function. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobut-2-yne: A chlorinated analog with similar structural features but different reactivity due to the presence of chlorine atoms.

    1,4-Dibromobut-2-yne: A brominated analog with distinct chemical properties and applications.

    1,4-Diiodobut-2-yne: An iodinated analog with unique reactivity patterns.

Uniqueness

1,4-Difluorobut-2-yne is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity, stability, and resistance to metabolic degradation. These features make it particularly valuable in applications requiring high stability and specific reactivity.

Properties

CAS No.

407-82-9

Molecular Formula

C4H4F2

Molecular Weight

90.07 g/mol

IUPAC Name

1,4-difluorobut-2-yne

InChI

InChI=1S/C4H4F2/c5-3-1-2-4-6/h3-4H2

InChI Key

FVVVNCKGSNVGKQ-UHFFFAOYSA-N

Canonical SMILES

C(C#CCF)F

Origin of Product

United States

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